

Application Notes and Protocols for PMA-seq: Profiling Viable Microbial Communities

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Compound of Interest

Compound Name: *Propidium monoazide*

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Introduction

Propidium monoazide (PMA) sequencing (PMA-seq) is a powerful molecular technique used to selectively analyze the genetic material of viable microorganisms within a mixed population. This method is particularly valuable in fields such as microbiology, environmental science, and drug development, where distinguishing between live and dead cells is crucial for accurate assessments of microbial communities and the efficacy of antimicrobial treatments.[1][2][3]

Standard molecular techniques like high-throughput sequencing often fail to differentiate between DNA from living, metabolically active cells and relic DNA from dead cells.[4][5] This can lead to an overestimation of microbial diversity and inaccurate conclusions about the composition of a viable microbial community. PMA-seq addresses this limitation by employing a photoreactive dye, **propidium monoazide** (PMA), that selectively penetrates cells with compromised membranes (i.e., dead cells). Once inside the dead cell, PMA intercalates with the DNA and, upon exposure to strong visible light, forms a covalent bond. This modification effectively inhibits the amplification of DNA from dead cells during subsequent polymerase chain reaction (PCR) and sequencing, ensuring that the resulting data predominantly

represents the viable members of the microbial community. A newer generation dye, PMAxx™, has been developed to be even more effective than PMA at eliminating the PCR amplification of dead cell DNA.

Principle of PMA-seq

The core principle of PMA-seq lies in the differential permeability of microbial cell membranes. Viable cells with intact membranes actively exclude the PMA dye. In contrast, dead or membrane-compromised cells are unable to prevent the entry of PMA. The subsequent photoactivation step permanently crosslinks the dye to the DNA of these non-viable cells, rendering it inaccessible for downstream enzymatic amplification.

Applications

PMA-seq offers a wide range of applications for researchers and professionals in various fields:

- **Environmental Microbiology:** Accurately assessing the viable microbial composition in diverse environments such as soil, water, and biofilms. This is critical for understanding ecosystem function and monitoring microbial responses to environmental changes.
- **Clinical Microbiology and Drug Development:** Evaluating the efficacy of antimicrobial agents and disinfectants by selectively quantifying the surviving population of pathogens. This provides a more accurate measure of bactericidal or bacteriostatic activity compared to methods that detect total DNA.
- **Food Safety:** Differentiating between live and dead pathogenic bacteria on food products and in production environments to better assess contamination risks.
- **Human Microbiome Research:** Studying the composition of viable gut, oral, and skin microbiota to understand their role in health and disease.

Limitations and Considerations

While PMA-seq is a valuable tool, it is essential to be aware of its limitations:

- **Quantitative Accuracy:** The efficacy of PMA treatment can be influenced by sample type, microbial community complexity, and initial biomass. In highly complex communities, PMA-

seq may not provide a fully quantitative measure of viability for all taxa.

- **PMA Responsiveness:** Different microbial species can exhibit varying levels of susceptibility to PMA treatment, which may introduce biases in the final community profile.
- **Standardization:** The lack of a universally standardized protocol for PMA treatment across different sample types can lead to variability in results. Factors such as PMA concentration, incubation time, and light intensity need to be optimized for specific applications.

Experimental Protocols

The following protocols provide a general framework for performing PMA-seq. Optimization may be required for specific sample types and research questions.

Protocol 1: PMA Treatment of Microbial Samples

This protocol outlines the steps for treating microbial samples with PMA or PMAxx™ prior to DNA extraction.

Materials:

- Microbial sample (e.g., bacterial culture, environmental sample)
- PMAxx™ or PMA dye (20 mM in 20% DMSO)
- PMA-Lite™ LED Photolysis Device or a similar light source
- Microcentrifuge tubes
- Phosphate-buffered saline (PBS)

Procedure:

- **Sample Preparation:** Resuspend the microbial cell pellet or sample in PBS. The optimal cell density can vary, but densities around 10^8 CFU/mL for bacteria and 10^6 to 10^7 CFU/mL for yeast have been shown to be effective.
- **PMA Addition:** Add PMAxx™ or PMA to a final concentration of 25-100 μ M. The optimal concentration should be determined empirically for the specific sample type and microbial

community. For example, a final concentration of 100 μM was used for oral biofilm samples.

- Incubation: Incubate the samples in the dark for 10 minutes at 4°C. This allows the dye to penetrate the dead cells without premature photoactivation.
- Photoactivation: Expose the samples to a high-intensity visible light source (e.g., PMA-Lite™ LED Photolysis Device) for 15-30 minutes. This step covalently crosslinks the PMA to the DNA of non-viable cells.
- Cell Pelleting: Centrifuge the samples to pellet the cells.
- DNA Extraction: Discard the supernatant and proceed with your standard DNA extraction protocol.

Protocol 2: 16S rRNA Gene Amplicon Sequencing

Following PMA treatment and DNA extraction, the viable microbial community can be profiled using 16S rRNA gene amplicon sequencing.

Materials:

- PMA-treated DNA
- Primers for the 16S rRNA gene (e.g., targeting the V3-V4 region)
- PCR reagents (polymerase, dNTPs, buffer)
- Sequencing platform (e.g., Illumina MiSeq)

Procedure:

- PCR Amplification: Amplify the 16S rRNA gene from the PMA-treated DNA using appropriate primers.
- Library Preparation: Prepare the sequencing library according to the manufacturer's instructions for the chosen sequencing platform.
- Sequencing: Sequence the prepared library.

- **Data Analysis:** Process the sequencing data using a standard bioinformatics pipeline (e.g., QIIME 2, mothur) for quality filtering, taxonomic assignment, and diversity analysis.

Data Presentation

The following tables summarize quantitative data from studies utilizing PMA-seq, demonstrating its effect on DNA concentration and microbial community composition.

Table 1: Effect of PMA Treatment on DNA Concentration and Bacterial Viability in Oral Biofilms

Sample Treatment	Mean DNA Concentration (ng/ μ L)	Mean Bacterial Count (CFU/mL)
Control (PBS) - No PMA	14.1	1.4×10^9
Control (PBS) + PMA	5.9	1.0×10^9
Antiseptic (CHX/CPC) - No PMA	3.1	9.0×10^8
Antiseptic (CHX/CPC) + PMA	0.16	5.0×10^6

Data adapted from a study on the effect of an antiseptic on oral biofilms. CHX/CPC refers to chlorhexidine/cetylpyridinium chloride.

Table 2: Effect of PMA Treatment on Relative Abundance of Bacterial Taxa in a Complex Community

Taxon	Relative Abundance without PMA (%)	Relative Abundance with PMA (%)	Change in Abundance
Escherichia	15.2	8.5	Decrease
Streptococcus	25.8	35.1	Increase
Pseudomonas	5.1	9.8	Increase
Lactobacillus	10.5	12.3	Increase
Clostridium	8.9	3.2	Decrease

This table presents hypothetical data to illustrate the typical shifts observed in relative abundance after PMA treatment. Taxa with a higher proportion of viable cells will show an increased relative abundance, while those with a larger dead population will decrease.

Visualizations

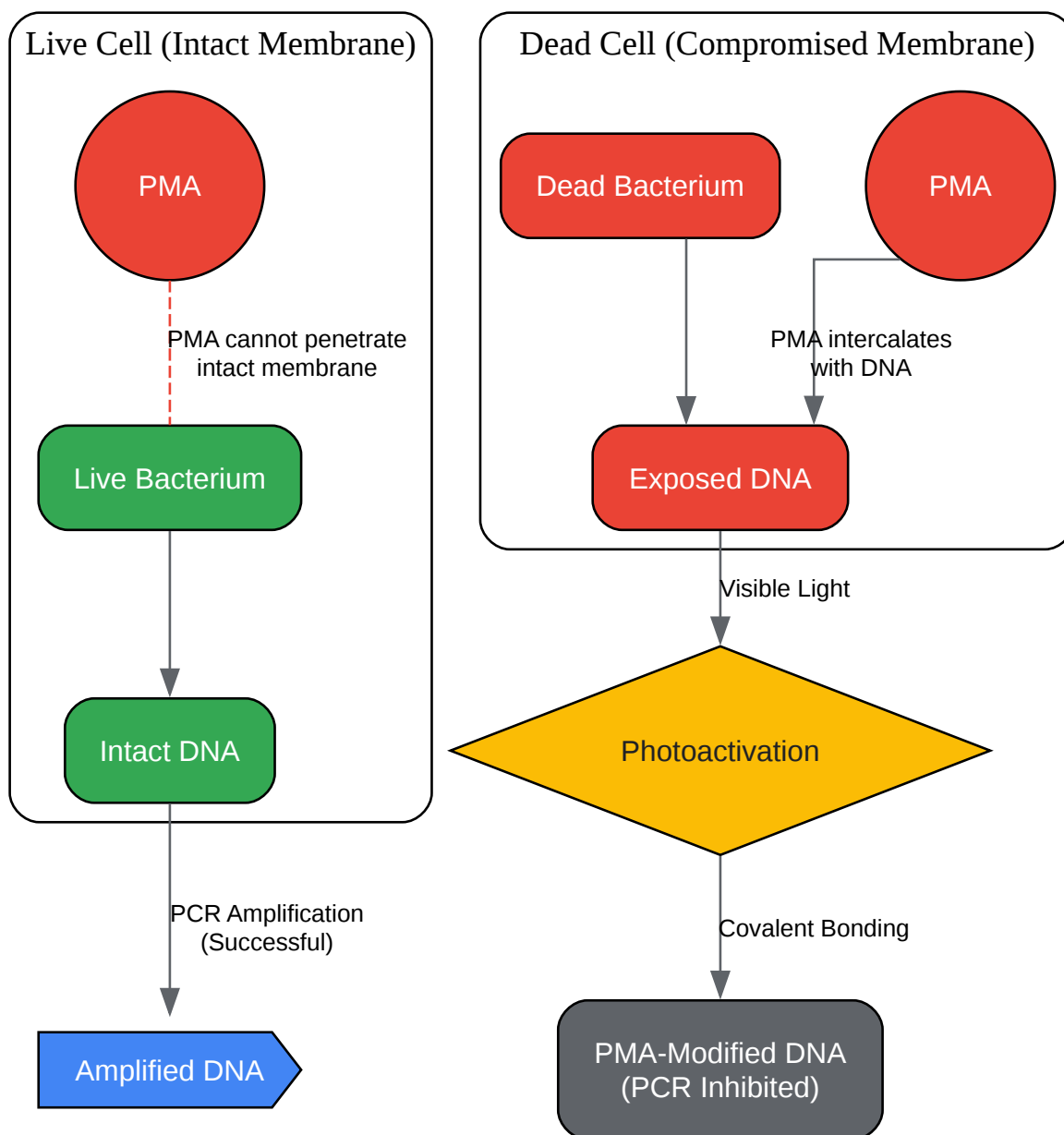
PMA-seq Experimental Workflow



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Caption: A flowchart illustrating the key steps in the PMA-seq experimental workflow.

Mechanism of PMA Action



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Caption: The mechanism of PMA action, showing selective penetration and DNA modification in dead cells.

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- [5. Illumina Sequencing in Conjunction with Propidium Monoazide to Identify Live Bacteria After Antiseptic Treatment in a Complex Oral Biofilm: A Study Using an Ex Vivo Supragingival Biofilm Model - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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